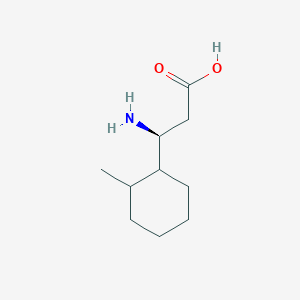
(3S)-3-Amino-3-(2-methylcyclohexyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Amino-3-(2-methylcyclohexyl)propanoic acid is an organic compound with a unique structure that includes an amino group and a methylcyclohexyl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-methylcyclohexyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylcyclohexanone and amino acids.
Formation of Intermediate: The 2-methylcyclohexanone undergoes a series of reactions, including reduction and amination, to form an intermediate compound.
Final Product Formation: The intermediate is then reacted with a suitable reagent to introduce the propanoic acid moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3S)-3-Amino-3-(2-methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can have different properties and applications.
科学研究应用
(3S)-3-Amino-3-(2-methylcyclohexyl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and use in drug development.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism by which (3S)-3-Amino-3-(2-methylcyclohexyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as signaling pathways or metabolic processes.
相似化合物的比较
Similar Compounds
- (3S)-3-Amino-3-(2-methylcyclohexyl)butanoic acid
- (3S)-3-Amino-3-(2-methylcyclohexyl)pentanoic acid
- (3S)-3-Amino-3-(2-methylcyclohexyl)hexanoic acid
Uniqueness
(3S)-3-Amino-3-(2-methylcyclohexyl)propanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an amino group and a methylcyclohexyl group attached to a propanoic acid backbone differentiates it from other similar compounds, potentially leading to unique applications and effects.
属性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(2-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m0/s1 |
InChI 键 |
TUCAPWJJIBSTQZ-HACHORDNSA-N |
手性 SMILES |
CC1CCCCC1[C@H](CC(=O)O)N |
规范 SMILES |
CC1CCCCC1C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



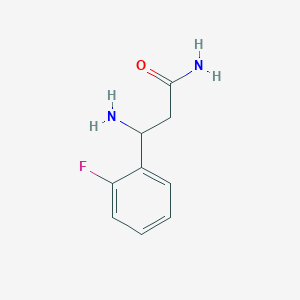
![4-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13065546.png)
![1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13065551.png)
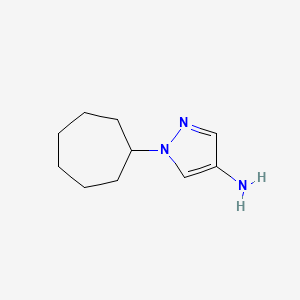

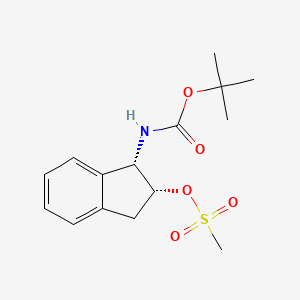

![4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13065598.png)
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)
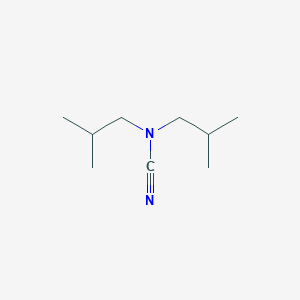

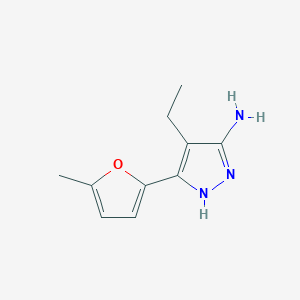
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
